molecular formula C7H5ClN2 B1347797 2-Chloro-5-pyridineacetonitrile CAS No. 39891-09-3

2-Chloro-5-pyridineacetonitrile

Cat. No. B1347797
Key on ui cas rn: 39891-09-3
M. Wt: 152.58 g/mol
InChI Key: BLGUCBUETMYJTB-UHFFFAOYSA-N
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Patent
US04966902

Procedure details

25.6 g of sodium cyanide (0.522 mol) are dissolved in 123 g of dimethyl sulfoxide, the mixture is heated to 90° C. and 68.9 g (0.43 mol) of 2-chloro-5-chloromethylpyridine are introduced in portions. During this, the temperature rises to 130° C. The mixture is allowed to cool to room temperature, poured into water and extracted using ether. The solvent is removed and the crude product is distilled at 1.0 mbar (130°-135° C.). M.p.: 80° C. Yield: 41.1 g (63% of theory).
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
solvent
Reaction Step One
Quantity
68.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Cl)=[CH:7][N:6]=1.O>CS(C)=O>[Cl:4][C:5]1[N:6]=[CH:7][C:8]([CH2:11][C:1]#[N:2])=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
123 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
68.9 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 130° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled at 1.0 mbar (130°-135° C.)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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